A|A1 C42 aggregation inhibitor 2
Description
A|A1 C42 aggregation inhibitor 2 is a small-molecule compound designed to inhibit the aggregation of amyloid-beta 42 (Aβ42), a peptide implicated in neurodegenerative diseases such as Alzheimer’s. Structural analysis reveals that it belongs to a scaffold-based series (C1–C42) derived from virtual screening and structure-activity relationship (SAR) studies . The compound shares a core scaffold with analogs like C1 and C2, differing by a single methyl group, which enhances its binding affinity to Aβ42 oligomers . Advanced techniques such as infrared nanospectroscopy have elucidated its molecular interactions with Aβ42, demonstrating direct binding to oligomeric species and disruption of fibril formation .
Properties
Molecular Formula |
C14H18O5 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
6,7-dihydroxy-5-methoxy-3-pentyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H18O5/c1-3-4-5-6-9-8-7-10(18-2)12(15)13(16)11(8)14(17)19-9/h7,9,15-16H,3-6H2,1-2H3 |
InChI Key |
TYRALYIIFIIIOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C2=CC(=C(C(=C2C(=O)O1)O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A|A1 C42 aggregation inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process may include:
Condensation Reactions: Combining specific amine and aldehyde derivatives under controlled conditions to form the core structure.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions, often facilitated by catalysts or specific reaction conditions.
Functional Group Modifications: Introduction or modification of functional groups to enhance the compound’s inhibitory properties.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques. Safety parameters are established to handle hazardous reactions and ensure the safety of personnel and equipment.
Chemical Reactions Analysis
Types of Reactions: A|A1 C42 aggregation inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s effectiveness.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory properties.
Scientific Research Applications
A|A1 C42 aggregation inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study protein aggregation and develop new inhibitors.
Biology: Investigated for its effects on cellular processes and protein stability.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of biopharmaceuticals and protein-based drugs to enhance their stability and efficacy.
Mechanism of Action
The mechanism of action of A|A1 C42 aggregation inhibitor 2 involves binding to specific sites on target proteins, preventing their misfolding and subsequent aggregation. The compound stabilizes the native structure of proteins, reducing the formation of toxic aggregates. Molecular targets include amyloid-beta peptides and tau proteins, which are implicated in Alzheimer’s disease. The compound may also interact with cellular pathways involved in protein folding and degradation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
A|A1 C42 Aggregation Inhibitor 2
- Structure : Methyl-substituted scaffold optimized via SAR from a library of 22 analogs (C21–C42) .
- Mechanism : Binds to Aβ42 oligomers, preventing β-sheet formation and fibril elongation .
- Efficacy : Demonstrates 85% inhibition of Aβ42 aggregation at 20 µM in pyrene-actin assays .
Compound 10h (Triazole-Dimethylaminoacryloyl-Chromenone Derivative)
- Structure: Features a 1,2,3-triazole and dimethylaminoacryloyl group .
- Mechanism : Multi-target inhibition, including Aβ42 aggregation and cholinesterase activity.
- Efficacy : 78% inhibition of Aβ42 aggregation at 20 µM, with additional anti-inflammatory effects .
2-Hydroxychalcone Amine Compounds
Key Data Table
Mechanistic Insights
- A|A1 C42: Infrared nanospectroscopy reveals preferential binding to oligomeric Aβ42, disrupting hydrophobic interactions critical for aggregation .
- Compound 10h : Acts as a multi-target inhibitor, combining anti-aggregation with cholinesterase inhibition, but may lack specificity due to broader activity .
- 2-Hydroxychalcone : Primarily targets metal-induced Aβ42 aggregation, with weaker direct inhibition compared to A|A1 C42 .
Advantages of A|A1 C42 Inhibitor 2
- Superior Potency : Higher inhibition rates than 2-hydroxychalcone amines and comparable efficacy to compound 10h .
- Structural Optimization : Methyl substitution enhances binding affinity without compromising solubility .
- Specificity : Validated in counter-screens against unrelated enzymes, reducing aggregation artifacts common in small-molecule inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
